molecular formula C6H12S B13096343 2-Methylthiane CAS No. 5161-16-0

2-Methylthiane

Cat. No.: B13096343
CAS No.: 5161-16-0
M. Wt: 116.23 g/mol
InChI Key: VLBGYQISAJHVAD-UHFFFAOYSA-N
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Description

2-Methylthiane is an organic compound with the molecular formula C6H12S It is a sulfur-containing heterocycle, specifically a thiane derivative, where a methyl group is attached to the second carbon of the thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-propanedithiol with a suitable electrophile can lead to the formation of this compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methylthiophene, followed by cyclization under controlled conditions. This approach allows for the production of this compound in larger quantities, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated thiane derivatives.

Scientific Research Applications

2-Methylthiane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylthiane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function. The sulfur atom in the thiane ring can form bonds with metal ions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: A sulfur-containing heterocycle with a similar structure but different reactivity.

    Thiane: The parent compound without the methyl group.

    Tetrahydrothiophene: Another sulfur-containing heterocycle with different chemical properties.

Uniqueness

2-Methylthiane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other similar compounds and suitable for specific applications where its unique properties are advantageous.

Properties

CAS No.

5161-16-0

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2-methylthiane

InChI

InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3

InChI Key

VLBGYQISAJHVAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCS1

Origin of Product

United States

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